Thermal Stability of 2'-O-Propargyl vs. 2'-O-Methyl
In a head-to-head comparison of fully modified oligoribonucleotide homoduplexes, sequences containing 2'-O-propyl nucleotides (structurally analogous to 2'-O-propargyl) exhibited higher thermal stability than those containing 2'-O-methyl nucleotides [1]. The Tm order for modified homoduplexes was established as: 2'-fluoro:2'-fluoro > 2'-O-propyl:2'-O-propyl > 2'-O-methyl:2'-O-methyl > RNA:RNA > DNA:DNA [1]. This ordering indicates that the 2'-O-propargyl/propyl modification confers intermediate-to-high duplex stabilization, superior to the widely used 2'-O-methyl modification but below 2'-fluoro [1].
| Evidence Dimension | Thermal denaturation temperature (Tm) of fully modified homoduplexes |
|---|---|
| Target Compound Data | 2'-O-propyl:2'-O-propyl homoduplex Tm intermediate between 2'-fluoro and 2'-O-methyl (exact Tm values sequence-dependent; ranking order established) [1] |
| Comparator Or Baseline | 2'-O-methyl:2'-O-methyl homoduplex (lower Tm); 2'-fluoro:2'-fluoro (higher Tm); RNA:RNA (lower Tm) [1] |
| Quantified Difference | Tm ranking: 2'-fluoro > 2'-O-propyl > 2'-O-methyl > RNA [1] |
| Conditions | Fully modified oligoribonucleotide sequences; circular dichroism confirmed A-form geometry; nuclease stability assessed with SVPD and S1 nuclease [1] |
Why This Matters
Higher duplex thermal stability translates to improved target binding affinity, which is critical for antisense oligonucleotide efficacy and siRNA strand selection.
- [1] Cummins LL, Owens SR, Risen LM, Lesnik EA, Freier SM, McGee D, Guinosso CJ, Cook PD. Characterization of fully 2'-modified oligoribonucleotide hetero- and homoduplex hybridization and nuclease sensitivity. Nucleic Acids Res. 1995;23(11):2019-2024. View Source
